PD-118057

Description

Rationale for Research on PD-118057 Research into hERG channel activators like this compound is driven by the need for improved therapeutic strategies for conditions characterized by reduced hERG channel function and prolonged cardiac repolarization.nih.govbiorxiv.org

Potential for Novel Antiarrhythmic Approaches

Academic research has explored the potential of this compound as a tool for investigating and potentially addressing cardiac arrhythmias, primarily through its action as a hERG channel activator. thegoodscentscompany.comcenmed.comwikipedia.orgresearchgate.net Unlike many drugs that can inadvertently block hERG channels and lead to QT prolongation and proarrhythmia, this compound is characterized by its ability to enhance hERG channel current. wikipedia.orgresearchgate.net This mechanism is of interest for conditions where reduced hERG function contributes to arrhythmias, such as certain forms of inherited Long QT Syndrome (LQTS), specifically LQT2, which is caused by loss-of-function mutations in the gene encoding the hERG channel. rjptonline.orgmedchemexpress.com

Studies have demonstrated that this compound can counteract the effects of hERG channel blockade and restore more normal repolarization in experimental models. For instance, in arterially perfused rabbit ventricular wedge preparations, this compound was shown to prevent and reverse the QT prolongation and early afterdepolarizations (EADs) induced by dofetilide (B1670870), a selective IKr blocker. At a concentration of 3 µM, this compound completely eliminated dofetilide-induced EADs. This suggests a potential to mitigate drug-induced arrhythmias linked to hERG block.

Furthermore, this compound has been utilized in research to model and study conditions associated with increased hERG function, such as Short QT Syndrome type 1 (SQT1). SQT1 is caused by gain-of-function mutations in the hERG gene, leading to abbreviated repolarization and increased risk of sudden cardiac death. By acting as an IKr agonist, this compound can mimic the cellular electrophysiology of SQT1 in experimental preparations like the canine left ventricular wedge. In such models, this compound at 10 µmol/L significantly abbreviated the QT interval and increased transmural dispersion of repolarization (TDR), key factors underlying arrhythmogenesis in SQT1. This application highlights this compound's value as a research tool for understanding the mechanisms of arrhythmias caused by enhanced IKr.

The mechanism by which this compound enhances hERG current involves increasing the open probability of the channel. rjptonline.org Electrophysiological studies have indicated that this compound interacts with specific residues within the hERG channel pore region, such as F619 and L646, to attenuate fast (P-type) inactivation and enhance potassium conductance. researchgate.netourfuturefocus.com.au At a concentration of 10 µM, this compound has been reported to increase peak outward hERG current by 136% and shift the half-point for inactivation by +19 mV in Xenopus oocytes expressing wild-type hERG1 channels. ourfuturefocus.com.au The compound also causes a concentration-dependent slowing of the onset of inactivation. These detailed findings provide insights into the molecular basis of this compound's action and its ability to modulate cardiac repolarization.

While this compound demonstrates promising effects on hERG channels and in certain arrhythmia models, research also acknowledges the complexity of cardiac electrophysiology and the need for careful evaluation. For example, while hERG activation can be antiarrhythmic in LQT2, excessive shortening of the action potential duration by hERG activators could potentially be proarrhythmic under different circumstances. medchemexpress.com Studies in guinea-pig ventricular myocytes and rat myocytes have shown that this compound shortens action potential duration and causes resting membrane hyperpolarization, without causing major effects on other key cardiac currents like INa, ICa/L, IK1, and IKs. thegoodscentscompany.comcenmed.comwikipedia.orgresearchgate.net This selectivity for hERG is a crucial aspect of its profile in academic investigations.

The research findings on this compound's effects on cardiac electrophysiology can be summarized in the following data tables:

Table 1: Effects of this compound on Cardiac Electrophysiology in Experimental Preparations

| Preparation | This compound Concentration | Observed Effect | Citation |

| Rat myocytes (in vitro) | Not specified | Resting membrane hyperpolarization, decreased action potential duration (APD) | thegoodscentscompany.comcenmed.com |

| Rabbit ventricular wedge | 3 µM | Prevented/reversed dofetilide-induced QT prolongation and EADs | |

| Rabbit ventricular wedge | Concentration-dependent | Shortened action potential duration and QT interval | |

| Canine left ventricular wedge | 10 µmol/L | Abbreviated QT interval (267±4 to 232±4 ms), increased TDR (33.7±2.0 to 49.1±3.1 ms) | |

| Guinea-pig ventricular myocytes | 3-10 µM | Trend of significant APD shortening | |

| Guinea-pig ventricular muscle (acute isolation) | 3 µM and 10 µM | Specifically increases hERG current, inhibits APD | wikipedia.org |

Table 2: Effects of this compound on Ion Channels (In vitro)

| Channel/Current | This compound Concentration | Observed Effect | Citation |

| hERG (KV11.1) | 10 µM | Increased open probability, no major effect on single channel conductance or gating currents | rjptonline.org |

| hERG (KV11.1) | 10 µM | Increased peak outward current (136%), shifted V0.5 for inactivation (+19 mV), slowed onset of inactivation | ourfuturefocus.com.au |

| hERG (KV11.1) | 1-10 µM | Significant increase of current amplitude (concentration-dependent) | |

| INa | 10 µM | No significant effect | thegoodscentscompany.comcenmed.comresearchgate.net |

| ICa/L | 10 µM | No significant effect | thegoodscentscompany.comcenmed.comresearchgate.net |

| IK1 | 10 µM | No significant effect | thegoodscentscompany.comcenmed.comresearchgate.net |

| IKs | 10 µM | No significant effect | thegoodscentscompany.comcenmed.comresearchgate.net |

These findings underscore this compound's role as a valuable chemical probe in academic research to explore the therapeutic potential of hERG channel activation for certain arrhythmias and to investigate the complex interplay of ion channels in cardiac electrophysiology.

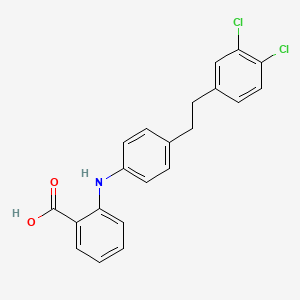

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-[2-(3,4-dichlorophenyl)ethyl]anilino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2NO2/c22-18-12-9-15(13-19(18)23)6-5-14-7-10-16(11-8-14)24-20-4-2-1-3-17(20)21(25)26/h1-4,7-13,24H,5-6H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQOSCDABPVAFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)CCC3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432075 | |

| Record name | PD-118057 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313674-97-4 | |

| Record name | PD-118057 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-118057 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Pd 118057 Action

Modulation of hERG Channel Gating and Kinetics

PD-118057 has been shown to modulate the gating and kinetic properties of the hERG channel. Unlike some other hERG activators, this compound's effects are largely independent of the channel's open conformation. Its mechanism of action appears to involve altering selectivity filter gating to enhance the open probability of the channels. rupress.orgscienceopen.com

Effect on Current Amplitude (Peak and Tail Currents)

A prominent effect of this compound is the enhancement of hERG current amplitude, observed in both peak and tail currents. In HEK-293 cells expressing hERG channels, this compound produced concentration-dependent increases in the peak tail current. capes.gov.br

| Concentration (µM) | Increase in Peak Tail hERG Current (%) |

| 1 | 5.5 ± 1.1 |

| 3 | 44.8 ± 3.1 |

| 10 | 111.1 ± 21.7 |

Data are presented as average increases ± standard error. capes.gov.br

Studies in Xenopus oocytes also demonstrated a concentration-dependent enhancement of hERG1 current magnitude by this compound between 1 and 10 µM. nih.gov At 10 µM, this compound increased peak outward current by 136.0% ± 9.5% (n=7). nih.gov The onset of this current increase was slow, requiring approximately 30 minutes to reach a steady state at lower concentrations. nih.gov

Impact on Voltage-Dependent Inactivation

This compound significantly impacts the voltage-dependent inactivation of the hERG channel. It is classified as a type 2 hERG agonist, primarily because it attenuates inactivation without significantly affecting deactivation kinetics. nih.govrupress.orgresearchgate.net This attenuation of inactivation leads to an increase in the channel's open probability. rupress.orgfrontiersin.org

This compound causes a depolarizing shift in the voltage dependence of steady-state inactivation. nih.govnih.gov At a concentration of 10 µM, this compound shifted the half-point for inactivation (V1/2) of wild-type hERG1 channels by +19 mV. nih.govresearchgate.net In WT-hERG cells, this compound treatment resulted in a significant change in steady-state inactivation V1/2, shifting it from -39.07 ± 3.13 mV (control) to -55.83 ± 1.42 mV (n=6, p<0.05). plos.org Another study reported a V1/2 for activation of -29.3 ± 1.3 mV for control and a shift by 5.0 ± 1.1 mV (P < 0.005) with 10 µM this compound. nih.gov

Beyond shifting the V1/2, this compound attenuates the extent of inactivation and slows the onset of inactivation. nih.govresearchgate.netfrontiersin.orgplos.org At 0 mV, 10 µM this compound increased the time constant of inactivation onset from 4.6 ± 0.2 ms (B15284909) to 7.8 ± 0.4 ms (n=7, P < 0.0001). nih.gov This effect is a key component of how this compound enhances hERG current. nih.govresearchgate.net

Shift in Half-Point for Inactivation (V1/2)

Effects on Deactivation Kinetics

Research indicates that this compound has relatively minor or no major effect on the deactivation kinetics of the hERG channel. nih.govrupress.orgplos.org This contrasts with other hERG activators, such as RPR260243, which significantly slow deactivation. nih.gov this compound is characterized as a type 2 agonist because it primarily attenuates inactivation without slowing deactivation. nih.govrupress.orgresearchgate.net

Analysis of Steady-State Activation

While some studies initially suggested no significant alteration in the voltage dependence of steady-state activation plos.org, more detailed analysis indicates that this compound can cause a small depolarizing shift in the voltage dependence of activation. nih.govnih.gov Additionally, a slightly steeper activation-voltage relationship, indicated by an increased slope factor (k), was observed in the presence of this compound (8.1 ± 1.1 mV) compared to control (6.1 ± 0.6 mV, n=6, p < 0.05). Another study reported a slope factor (k) of 7.3 ± 0.2 mV for control and 8.4 mV for 3 µM this compound. nih.govresearchgate.net

| Parameter | Control (mV) | This compound (mV) | p-value |

| V1/2 for Activation | -29.6 ± 2.2 | -31.4 ± 2.3 | >0.05 |

| Slope Factor (k) Activation | 6.1 ± 0.6 | 8.1 ± 1.1 | <0.05 |

| V1/2 for Inactivation | -39.07 ± 3.13 plos.org | -55.83 ± 1.42 plos.org | <0.05 plos.org |

| Slope Factor (k) Inactivation | 14.94 ± 2.88 plos.org | 20.20 ± 1.52 plos.org | >0.05 plos.org |

Note: Data on V1/2 and slope factor for activation are from one study , while inactivation data are from another plos.org. A separate study also reported V1/2 for activation as -29.3 ± 1.3 mV for control and a shift by 5.0 ± 1.1 mV with 10 µM this compound. nih.gov

| Parameter | Control (mV) | This compound (3 µM) (mV) |

| V1/2 for Activation | 29.8 researchgate.net | 31.6 researchgate.net |

| Slope Factor (k) Activation | 6.6 researchgate.net | 8.4 researchgate.net |

Data from averaged experiments fitted with a Boltzmann function. researchgate.net

Structural Determinants of this compound Binding to hERG

Investigations into the structural basis of this compound binding to hERG have identified key residues within the channel's pore region that are critical for its activity. nih.govnih.govplos.org this compound binds to a hydrophobic pocket located between adjacent hERG1 subunits. nih.govscienceopen.com

Scanning mutagenesis studies have been instrumental in identifying the specific amino acid residues that constitute the binding site for this compound. nih.govpnas.orgpnas.org

Residues in the pore helix of one hERG1 subunit are involved in this compound binding. nih.govnih.govplos.org Specifically, phenylalanine at position 619 (F619) in the pore helix has been identified as a major determinant of the binding site. nih.govpnas.orgnih.gov Mutation of F619 has been shown to eliminate the agonist activity of this compound. nih.govfrontiersin.orgnih.gov

Residues within the S6 transmembrane segment of an adjacent hERG1 subunit also contribute to the this compound binding site. nih.govnih.govplos.org Leucine at position 646 (L646) in the S6 segment is a key residue, and mutations at this position can abolish this compound activity. nih.govpnas.orgnih.gov Additionally, mutations of nearby residues in the S6 segment, such as cysteine at position 643 (C643) and methionine at position 645 (M645), have been observed to enhance the drug's activity, potentially by reducing steric hindrance within the binding pocket. nih.govpnas.orgresearchgate.net

| Residue | Location | Effect of Mutation on this compound Activity | Source |

|---|---|---|---|

| F619 | Pore Helix | Eliminated agonist activity | nih.govpnas.orgnih.gov |

| L646 | S6 Segment | Eliminated agonist activity | nih.govpnas.orgnih.gov |

| C643 | S6 Segment | Enhanced drug activity | nih.govpnas.orgresearchgate.net |

| M645 | S6 Segment | Enhanced drug activity | nih.govpnas.orgresearchgate.net |

Pore Helix (e.g., F619)

Molecular Modeling of Binding Pocket

Molecular modeling studies provide further insight into how this compound interacts with the hERG channel. nih.govnih.govfrontiersin.org These models suggest that this compound binds within a hydrophobic pocket formed by residues from the pore helix of one subunit and the S6 segment of an adjacent subunit. nih.govnih.govresearchgate.net Specifically, the benzoic acid moiety of this compound is predicted to interact with residues like F619 and L622 in the pore helix, while the central phenyl group engages in hydrophobic interactions with L646 on the S6 helix of the neighboring subunit. nih.gov Docked states consistent with mutagenesis data show this compound occupying a hydrophobic pocket below the pore helix. frontiersin.org

Role of Hydrophobic Interactions

Hydrophobic interactions are crucial for the binding of this compound to the hERG channel. nih.govnih.gov The binding site is characterized as a hydrophobic pocket. nih.govsemanticscholar.orgfrontiersin.org The interaction between the central phenyl group of this compound and L646 on the S6 helix is described as a hydrophobic interaction. nih.gov The dichlorophenyl group of this compound is also positioned close to the membrane in docked models, further highlighting the importance of hydrophobic interactions in its binding. frontiersin.org

Comparative Mechanistic Analysis with Other hERG Activators

hERG channel activators can be broadly classified into different types based on their mechanisms of action. nih.govnih.gov this compound is characterized as a type 2 hERG activator. nih.govnih.govpnas.org Type 2 activators, such as this compound, primarily attenuate inactivation by shifting its voltage dependence to more depolarized potentials, without significantly affecting activation or deactivation kinetics. nih.govnih.gov

In contrast, type 1 hERG activators, exemplified by RPR260243, enhance hERG current through a dual mechanism: slowing channel deactivation and reducing inactivation. nih.govnih.govpnas.org This difference in mechanistic action is reflected in their distinct binding sites. nih.govnih.gov RPR260243 binds to a site located near the intracellular ends of the S5 and S6 transmembrane segments of a single subunit, which is thought to hinder conformational changes required for channel closure, thus slowing deactivation. nih.govnih.govpnas.org The effect of RPR260243 on inactivation is believed to be allosteric. nih.govnih.govpnas.org

This compound, on the other hand, binds closer to the selectivity filter, forming intersubunit interactions between the pore helix and S6. nih.govnih.gov This binding site is distinct from both the RPR260243 binding site and the typical binding site for hERG channel blockers, which are often located within the inner cavity of the channel. nih.govnih.govresearchgate.net The binding of this compound at its specific site is thought to attenuate fast P-type inactivation and increase the open probability of the channel. nih.govpnas.org

Another hERG activator, NS1643, also increases hERG current by affecting the voltage dependence of inactivation, suggesting a similar mechanism to this compound in this regard. pnas.org However, this compound does not promote single-channel conductance of hERG but rather acts by increasing the open probability. frontiersin.org

Differentiation from Type 1 Activators (e.g., RPR260243)

hERG channel activators are broadly classified into types based on their mechanisms of action nih.govnih.gov. Type 1 activators, such as RPR260243, enhance hERG current through a dual mechanism: they attenuate inactivation and significantly slow channel deactivation nih.govnih.govnih.gov.

In contrast, this compound is characterized as a Type 2 activator nih.govnih.gov. A key distinction lies in their effects on deactivation kinetics. While RPR260243 dramatically slows deactivation, this compound has been shown to have relatively minor effects on the rate of hERG1 deactivation nih.govresearchgate.net. This difference is attributed to their distinct binding sites on the channel nih.govnih.gov. RPR260243 is reported to bind near the intracellular ends of the S5 and S6 transmembrane segments of a single subunit, influencing conformational changes related to channel closure nih.govnih.gov. This compound, however, binds to a different site, located in a hydrophobic pocket formed by residues on the pore helix and a nearby region of the S6 segment of adjacent subunits nih.govnih.govpnas.org. This binding site location is thought to be responsible for this compound's lack of direct effect on deactivation plos.orgsemanticscholar.org.

Studies comparing the effects of this compound and RPR260243 highlight these mechanistic differences. For instance, at a concentration of 10 µM, this compound led to a substantially greater current increase in rabbit ventricular wedge compared to RPR260243 at the same concentration .

Similarities with Other Type 2 Activators (e.g., NS1643)

This compound shares mechanistic similarities with other Type 2 hERG activators, such as NS1643 nih.govnih.govsemanticscholar.org. Both this compound and NS1643 are reported to increase hERG current magnitude primarily by attenuating channel inactivation nih.govnih.govresearchgate.net. They achieve this by shifting the voltage dependence of inactivation to more depolarized potentials nih.govnih.govresearchgate.net.

Research suggests that this compound may have a similar mechanism to NS1643, particularly regarding the decrease in rectification of hERG current plos.orgsemanticscholar.org. NS1643 has been shown to reduce the rectification of hERG, which is caused by fast channel inactivation, and also slows the onset rate of inactivation researchgate.net. Both compounds enhance current magnitude without causing significant effects on activation or deactivation kinetics nih.govresearchgate.net.

While both are classified as Type 2 activators and affect inactivation, their precise binding sites may differ. The binding site for this compound is located between the S6 segment and pore helix of adjacent subunits nih.govnih.gov. The binding site for NS1643 has been proposed to be on the outside of the channel or distinct from the sites of RPR260243 and this compound nih.gov. Despite potential differences in their exact binding locations, their shared ability to attenuate inactivation and increase open probability without significantly affecting deactivation places them in the Type 2 category of hERG activators nih.govnih.gov.

The following table summarizes some key mechanistic differences and similarities between this compound, RPR260243, and NS1643:

| Feature | This compound | RPR260243 | NS1643 |

| Activator Type | Type 2 nih.govnih.gov | Type 1 nih.govnih.gov | Type 2 nih.govnih.gov |

| Primary Mechanism | Attenuates inactivation, enhances conductance/open probability nih.govnih.govpnas.org | Attenuates inactivation, slows deactivation nih.govnih.govnih.gov | Attenuates inactivation nih.govnih.govresearchgate.net |

| Effect on Deactivation | Minor effect nih.govresearchgate.net | Significantly slows deactivation nih.govnih.govnih.gov | Minor effect researchgate.net |

| Effect on Inactivation | Attenuates, shifts voltage dependence nih.govnih.govnih.gov | Attenuates, shifts voltage dependence nih.gov | Attenuates, shifts voltage dependence researchgate.net |

| Binding Site | Pore helix/S6 interface (adjacent subunits) nih.govnih.govpnas.org | Intracellular S5/S6 interface (single subunit) nih.govnih.gov | Distinct from RPR260243 and this compound, possibly extracellular nih.gov |

Biological and Electrophysiological Effects of Pd 118057

Effects on Cardiac Electrophysiology

The primary impact of PD-118057 on cardiac electrophysiology stems from its ability to enhance the hERG current (IKr), which is a crucial component of the repolarization phase of the cardiac action potential nih.govresearchgate.netpnas.org.

Action Potential Duration (APD) Shortening

Studies have consistently shown that this compound leads to a decrease in action potential duration (APD) in cardiac myocytes nih.govoup.com. This effect is a direct consequence of the increased outward potassium current mediated by the activated hERG channels during the repolarization phase nih.gov. In isolated guinea-pig cardiomyocytes and arterially perfused rabbit ventricular wedge preparations, this compound has been shown to shorten APD in a concentration-dependent manner nih.gov. In canine atrial tissue, this compound also shortened APD in both crista terminalis (CT) and pectinate muscle (PM) cell types frontiersin.org.

Interactive Table 1: Effect of this compound on APD90 in Rabbit Ventricular Wedge Preparation

| Concentration (µM) | Epicardial APD90 Change (%) | Endocardial APD90 Change (%) | Reference |

| 3 | 5.6 | -1.5 | |

| 10 | 2 | -5.1 | |

| 30 | -20 | -18.4 |

Note: Data represents average changes compared to vehicle control in the presence of dofetilide (B1670870).

QT Interval Shortening

Mirroring its effect on APD, this compound also causes a shortening of the QT interval, a measure of ventricular repolarization on the electrocardiogram nih.govnih.govahajournals.org. This has been observed in experimental models, such as the arterially perfused rabbit ventricular wedge preparation nih.gov. The abbreviation of the QT interval by this compound is particularly relevant in the context of conditions characterized by prolonged QT intervals nih.gov. In a canine left ventricular wedge preparation model of SQT1, this compound significantly abbreviated the QT interval nih.govahajournals.org.

Interactive Table 2: Effect of this compound on QT Interval and TDR in Canine Left Ventricular Wedge Preparation

| Condition | QT Interval (ms) | TDR (ms) | Reference |

| Baseline | 267 ± 4 | 33.7 ± 2.0 | nih.gov |

| This compound (10 µM) | 232 ± 4 | 49.1 ± 3.1 | nih.gov |

Impact on Membrane Potential (Resting Membrane Hyperpolarization)

This compound has been shown to cause resting membrane hyperpolarization in rat myocytes in vitro . This effect is attributed to the enhanced outward potassium current mediated by hERG channel activation, which drives the membrane potential closer to the potassium equilibrium potential nih.gov. In murine hepatic portal vein smooth muscle cells, this compound hyperpolarized the resting membrane potential by approximately 20 mV nih.gov.

Prevention and Reversal of Drug-Induced Arrhythmias

A significant finding regarding this compound is its ability to prevent and reverse arrhythmias induced by drugs that block the hERG channel and prolong the QT interval nih.gov. By enhancing the IKr, this compound can counteract the effects of hERG channel blockade.

Dofetilide-Induced QT Prolongation and Early Afterdepolarizations (EADs)

Dofetilide is a class III antiarrhythmic drug that works by selectively blocking the IKr, leading to QT prolongation and an increased risk of early afterdepolarizations (EADs) and torsades de pointes (TdP) wikipedia.orgmims.comnewdrugapprovals.org. This compound has been shown to effectively prevent and reverse dofetilide-induced APD and QT prolongation in experimental models nih.govresearchgate.net. Furthermore, this compound has been observed to completely eliminate dofetilide-induced EADs nih.gov. This suggests a potential therapeutic application for this compound or similar hERG activators in managing drug-induced arrhythmias caused by IKr blockade.

Interactive Table 3: Effect of this compound on Dofetilide-Induced APD90 Prolongation in Rabbit Ventricular Wedge Preparation

| Dofetilide Concentration (nM) | Vehicle Control Epicardial APD90 Prolongation (%) | This compound (3 µM) Epicardial APD90 Change (%) | Vehicle Control Endocardial APD90 Prolongation (%) | This compound (3 µM) Endocardial APD90 Change (%) | Reference |

| 3 | 13 | 5.6 | 15 | -1.5 | |

| 10 | 32 | 2 | 35 | -5.1 | |

| 30 | 56 | -20 | 59 | -18.4 |

Specificity and Selectivity Profile

This compound demonstrates a notable degree of specificity for the hERG (Kᵥ11.1) potassium channel. Studies in isolated guinea-pig cardiomyocytes have shown that this compound has no major effect on other key cardiac ion currents, including the fast sodium current (INa), L-type calcium current (ICa,L), inward rectifier potassium current (IK1), and the slow component of the delayed rectifier potassium current (IKs) nih.gov. This selectivity for hERG is crucial as it suggests that its primary electrophysiological effects are mediated specifically through this channel, minimizing potential off-target effects on other cardiac ion channels. This compound increases hERG current magnitude by increasing the open probability of the channel and attenuating fast P-type inactivation, without significantly affecting the voltage dependence or kinetics of activation or deactivation nih.govpnas.orgplos.orgpnas.orgpnas.orgnih.govnih.govnih.govnih.gov. Molecular modeling suggests that this compound binds to a hydrophobic pocket within the hERG channel formed by residues in the pore helix (F619) and the S6 segment (L646) pnas.orgnih.govnih.govnih.gov.

Lack of Major Effect on Other Cardiac Ion Channels (INa, ICa,L, IK1, IKs)

Electrophysiological studies have demonstrated that this compound exhibits selectivity for hERG (IKr) channels and does not exert significant effects on several other key cardiac ion currents at concentrations where it activates hERG. Specifically, research indicates that this compound displays no major effect on sodium channels (INa), L-type calcium channels (ICa,L), inward rectifier potassium channels (IK1), or the slowly activating delayed rectifier potassium channels (IKs). semanticscholar.org This specificity suggests that its primary electrophysiological impact in cardiac tissue is mediated through its action on IKr.

The lack of significant interaction with these other channels is a notable characteristic of this compound's pharmacological profile. The inward rectifier potassium current (IK1) is a major determinant of the resting membrane potential in the heart, while INa is responsible for the rapid depolarization phase (phase 0) and ICa,L contributes to the plateau phase (phase 2) of the action potential. hku.hknih.gov The slowly activating delayed rectifier potassium current (IKs), along with IKr, plays a crucial role in action potential repolarization. nih.govahajournals.org The observed lack of major effect on these currents highlights this compound's relatively focused activity on the hERG channel. semanticscholar.org

Cellular Excitability Modulation

This compound modulates cellular excitability primarily through its action as a hERG channel activator. By enhancing the hERG current (IKr), this compound influences the repolarization phase of the action potential. pnas.orgnih.gov The mechanism by which this compound activates hERG involves attenuating channel inactivation and increasing the open probability of the channel. pnas.orgnih.govfrontiersin.org Unlike some other hERG activators, this compound primarily affects inactivation rather than significantly slowing deactivation. pnas.orgnih.gov

Research using Xenopus oocytes expressing wild-type hERG1 channels showed that this compound (at 10 µM) shifted the half-point for inactivation by +19 mV and increased the peak outward current by 136%. pnas.orgnih.govresearchgate.net This effect on inactivation leads to a larger outward potassium current during the action potential plateau, which can accelerate repolarization. frontiersin.org

In rat myocytes in vitro, this compound has been shown to cause resting membrane hyperpolarization and decrease action potential duration. Similarly, in guinea pig ventricular muscle and isolated cardiomyocytes, this compound increased hERG current and inhibited action potential duration. medchemexpress.com Studies using an experimental model of Short QT Syndrome type 1 (SQT1), which is caused by a gain-of-function mutation in KCNH2 leading to increased IKr, utilized this compound to mimic the electrophysiological effects of the condition. nih.govd-nb.info In canine atrial tissue, application of this compound (20 µM) shortened the action potential duration and increased transmural dispersion of repolarization. nih.govfrontiersin.org These findings underscore how this compound's enhancement of IKr directly impacts cellular electrical activity and repolarization dynamics. frontiersin.org

The interaction of this compound with the hERG channel involves binding to a hydrophobic pocket formed by specific residues in the pore helix and the S6 segment of adjacent subunits. pnas.orgnih.govfrontiersin.org This direct interaction is believed to suppress conformational changes associated with fast inactivation, thereby increasing the channel's open probability. pnas.orgnih.govfrontiersin.org

Summary of Key Electrophysiological Findings

| Effect | Observation | Concentration (µM) | Model System | Source |

| Shift in hERG Inactivation Half-Point | +19 mV | 10 | Xenopus oocytes (WT hERG1) | pnas.orgnih.govresearchgate.net |

| Increase in hERG Peak Outward Current | +136% | 10 | Xenopus oocytes (WT hERG1) | pnas.orgnih.govresearchgate.net |

| Effect on INa, ICa,L, IK1, IKs | No major effect | Not specified | Various | semanticscholar.org |

| Resting Membrane Potential | Hyperpolarization | Not specified | Rat myocytes in vitro | |

| Action Potential Duration | Decreased | Not specified | Rat myocytes in vitro | |

| Action Potential Duration | Inhibited | 3, 10 | Guinea pig ventricular muscle/cardiomyocytes | medchemexpress.com |

| QT Interval | Abbreviated | 10 | Canine LV wedge preparations | nih.gov |

| Transmural Dispersion of Repolarization | Increased | 10 | Canine LV wedge preparations | nih.gov |

| Action Potential Duration | Shortened | 20 | Canine atrial tissue | nih.govfrontiersin.org |

Preclinical Applications and Therapeutic Potential

Models of Cardiac Arrhythmias

Research has explored the effects of PD-118057 in experimental models designed to mimic conditions of both prolonged and shortened cardiac repolarization.

Long QT Syndrome (LQTS)

LQTS is a disorder characterized by a prolonged QT interval on the electrocardiogram, which can lead to a potentially life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP) . Many cases of LQTS, both acquired and inherited, are linked to reduced function of the hERG channel and the resulting decrease in IKr nih.govnih.gov.

Acquired LQTS

Acquired LQTS is often caused by drugs that block the hERG channel nih.govplos.org. This compound has shown promise in counteracting the effects of hERG channel blockade. In arterially perfused rabbit ventricular wedge preparations, this compound prevented and reversed the QT prolongation and early afterdepolarizations (EADs) induced by dofetilide (B1670870), a selective IKr blocker nih.govhku.hk. This suggests that enhancing the remaining functional hERG channels with an activator like this compound could be a strategy to normalize repolarization in drug-induced LQTS.

Inherited LQTS (e.g., LQT2)

Inherited LQTS, particularly Type 2 (LQT2), is frequently caused by mutations in the KCNH2 gene, which encodes the hERG channel nih.govplos.org. These mutations can lead to reduced hERG channel expression or function plos.org. This compound has been investigated as a potential treatment for LQT2 by aiming to enhance the current carried by the dysfunctional hERG channels.

Studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) carrying an LQT2 mutation (E637K-hERG) showed that while this compound altered the steady-state inactivation kinetics of wild-type hERG channels, it failed to affect the mutant channels in this specific study plos.org. However, other research using hiPSC-CMs with a different LQT2 mutation (T618I) indicated that this compound significantly increased IKr in wild-type cells and, to a lesser extent, in the mutant cells, leading to shortened action potential durations ahajournals.org. This suggests that the efficacy of this compound in inherited LQTS may be dependent on the specific genetic mutation.

In arterially perfused rabbit ventricular wedge preparations, this compound was able to prevent and treat dofetilide-induced APD or QT prolongation, increased heterogeneity of repolarization, and phase 2 EADs, which are characteristic of delayed repolarization conditions like LQTS .

Short QT Syndrome (SQTS)

Short QT Syndrome (SQTS) is a less common inherited channelopathy characterized by an abnormally short QT interval on the electrocardiogram and an increased risk of atrial and ventricular arrhythmias, including sudden cardiac death itaca.edu.esroyalsocietypublishing.org. SQTS is often associated with a gain-of-function in potassium channels, leading to accelerated repolarization itaca.edu.esnih.gov. The SQT1 variant is caused by gain-of-function mutations in the KCNH2 gene, leading to increased IKr sciltp.comnih.gov.

Creation of SQTS Experimental Models

This compound, as an IKr agonist, has been utilized to create experimental models that mimic the cellular conditions of SQT1 nih.govsciltp.comnih.govahajournals.org. By augmenting IKr, this compound can induce the characteristic features of SQTS in experimental preparations.

In canine left ventricular wedge preparations, application of this compound significantly abbreviated the QT interval and increased transmural dispersion of repolarization (TDR), a factor contributing to arrhythmogenesis nih.govnih.govahajournals.org. This model successfully recapitulated ECG features observed in clinical SQTS nih.govahajournals.org. Furthermore, programmed electrical stimulation in these this compound-treated preparations could induce polymorphic ventricular tachycardia (pVT), similar to the arrhythmias seen in SQTS patients nih.govnih.govahajournals.org.

This compound has also been used to create a cellular model of SQT1 in canine right atrial preparations, demonstrating that augmenting IKr can lead to increased dispersion of repolarization and refractoriness, contributing to susceptibility to atrial fibrillation (AF) itaca.edu.esfrontiersin.orgwhiterose.ac.uk.

In Vitro Studies

Numerous in vitro studies have characterized the effects of this compound on cardiac ion channels, particularly the hERG channel.

This compound is a potent activator of the hERG (KV11.1) potassium channel tocris.comnih.gov. In human embryonic kidney (HEK 293) cells expressing hERG channels, this compound increased the peak tail hERG current in a concentration-dependent manner nih.gov.

[

{"Concentration (\u03bcM)": 1, "Increase in Peak Tail hERG Current (%)": 5.5, "Standard Deviation (%)": 1.1},

{"Concentration (\u03bcM)": 3, "Increase in Peak Tail hERG Current (%)": 44.8, "Standard Deviation (%)": 3.1},

{"Concentration (\u03bcM)": 10, "Increase in Peak Tail hERG Current (%)": 111.1, "Standard Deviation (%)": 21.7}

]

This compound's mechanism of action on hERG channels involves modulating channel gating. It primarily enhances current by attenuating inactivation, increasing the channel open probability nih.govfrontiersin.orgnih.govresearchgate.net. While some studies initially suggested minimal effects on gating kinetics, more detailed analysis revealed that this compound causes a depolarizing shift in the voltage dependence of activation and a concentration-dependent slowing of the onset of inactivation nih.govresearchgate.net. At 10 µM, this compound shifted the half-point for inactivation of wild-type hERG1 channels by +19 mV nih.gov.

The binding site of this compound on the hERG channel has been investigated through mutagenesis studies and molecular modeling. These studies suggest that this compound interacts with residues in the pore helix (e.g., F619) and the S6 segment (e.g., L646) of adjacent hERG subunits nih.govfrontiersin.orgnih.gov. Mutation of these residues can abolish or reduce the activator's effect nih.govnih.gov.

Importantly, in isolated guinea pig cardiomyocytes, this compound showed no major effect on other key cardiac ion currents, including INa (sodium current), ICa,L (L-type calcium current), IK1 (inward rectifier potassium current), and IKs (slow delayed rectifier potassium current, mediated by KCNQ1/KCNE1 channels) tocris.comnih.gov. This relative selectivity for IKr is a significant finding in its preclinical characterization. This compound has been shown to shorten action potential duration in rat myocytes in vitro tocris.com.

Human Embryonic Kidney (HEK-293) Cells

Studies utilizing HEK-293 cells stably expressing the hERG channel have demonstrated that this compound enhances hERG current in a concentration-dependent manner. capes.gov.brresearchgate.net For instance, in hERG-HEK cells, this compound produced average increases in the peak tail hERG current. capes.gov.brresearchgate.net At concentrations of 1, 3, and 10 µM, the observed increases were approximately 5.5 ± 1.1%, 44.8 ± 3.1%, and 111.1 ± 21.7%, respectively. capes.gov.brresearchgate.net this compound's effect on hERG current in HEK-293 cells appears to be primarily through attenuating inactivation and increasing channel open probability, rather than significantly altering voltage dependence or gating kinetics. nih.govsemanticscholar.org Endogenous currents in wild-type HEK-293 cells were not significantly affected by this compound.

| Concentration (µM) | Increase in Peak Tail hERG Current (%) |

|---|---|

| 1 | 5.5 ± 1.1 |

| 3 | 44.8 ± 3.1 |

| 10 | 111.1 ± 21.7 |

Isolated Cardiomyocytes (e.g., Guinea Pig, Rat)

In isolated guinea pig ventricular myocytes, this compound has been shown to shorten action potential duration (APD) at concentrations ranging from 3 to 10 µM. medchemexpress.comsfu.ca This effect is consistent with its activity as a hERG channel activator, which enhances the repolarizing IKr current. medchemexpress.com Importantly, studies in isolated guinea pig cardiomyocytes have indicated that this compound displays no major effect on other key cardiac ion currents, including I(Na), I(Ca,L), I(K1), and I(Ks). capes.gov.brresearchgate.net This selectivity for IKr is a crucial aspect of its pharmacological profile. In rat myocytes in vitro, this compound caused resting membrane hyperpolarization and decreased action potential duration.

Human Induced Pluripotent Stem Cell (hiPSC)-Derived Cardiomyocytes

Human induced pluripotent stem cell (hiPSC)-derived cardiomyocytes serve as a valuable human in vitro model for studying cardiac channelopathies and evaluating potential therapeutics. frontiersin.orgresearchgate.net These cells can recapitulate aspects of patient-specific cardiac phenotypes. frontiersin.orgmdpi.com

Drug Evaluation in LQT2-hiPSC Myocytes

This compound has been evaluated in hiPSC-derived cardiomyocytes from patients with Long QT Syndrome type 2 (LQT2), a condition often caused by mutations in the KCNH2 gene encoding the hERG channel, leading to reduced IKr. researchgate.netnih.govnih.govoup.com In LQT2-hiPSC myocytes exhibiting prolonged action potential duration and early afterdepolarizations (EADs), treatment with this compound caused action potential shortening. researchgate.netnih.govnih.govoup.commdpi.com This effect suggests that IKr activation by compounds like this compound can help normalize the prolonged repolarization characteristic of LQT2. frontiersin.org While this compound alone caused APD shortening, combined treatment with other potassium channel enhancers like nicorandil (B1678753) showed further APD reduction in both control and LQT2-hiPSC myocytes. nih.gov Studies also explored the ability of this compound to reverse the effects of IKr blockers like E4031 in LQT2-hiPSC myocytes, suggesting that potassium channel enhancers can partially counteract the effects of severe potassium channel block. nih.gov However, the ability of enhancers to fully reverse the severe effects of blockers can be challenging. nih.gov

Ex Vivo and In Vivo Studies

Arterially Perfused Rabbit Ventricular Wedge Preparation

The arterially perfused rabbit ventricular wedge preparation is an ex vivo model used to assess transmural dispersion of repolarization and arrhythmogenic risk. researchgate.netresearchgate.net In this model, this compound shortened action potential duration and the QT interval in a concentration-dependent manner. capes.gov.brresearchgate.net Furthermore, the presence of this compound (e.g., at 3 µM) was shown to prevent or eliminate the action potential duration and QT prolongation, as well as the early afterdepolarizations, induced by the selective IKr blocker dofetilide. capes.gov.brresearchgate.nethku.hk This highlights the potential of this compound to counteract drug-induced repolarization abnormalities. Interestingly, one study in rabbit ventricular wedge preparations demonstrated preferential abbreviation of endocardial APD in response to this compound. nih.gov

Canine Left Ventricular Wedge Preparation

The canine left ventricular wedge preparation is another ex vivo model valuable for investigating the cellular basis of arrhythmias, particularly in the context of altered repolarization. nih.govsciltp.complos.orgd-nb.info this compound has been used in this model to mimic the abbreviated QT interval and increased arrhythmia susceptibility seen in Short QT Syndrome type 1 (SQT1), a condition often linked to a gain-of-function in IKr. nih.govsciltp.complos.orgd-nb.info Application of this compound (e.g., 10 µmol/L) abbreviated the QT interval and increased transmural dispersion of repolarization (TDR). nih.gov For instance, the QT interval was shortened from 267±4 ms (B15284909) to 232±4 ms, and TDR increased from 33.7±2.0 ms to 49.1±3.1 ms. nih.gov These effects are consistent with an increase in repolarizing current. This compound also abbreviated the APD90 of epicardial and M cells. nih.gov In the canine wedge model, this compound produced a proportional decrease in effective refractory period (ERP). nih.gov The changes induced by this compound in this model, specifically ERP abbreviation and TDR amplification, are suggested to underlie the development of polymorphic ventricular tachycardia (pVT). nih.govsciltp.com Programmed electrical stimulation in the presence of this compound was able to induce pVT. nih.gov

| Parameter | Baseline (Canine LV Wedge) | This compound (10 µmol/L) (Canine LV Wedge) |

|---|---|---|

| QT Interval (ms) | 267 ± 4 | 232 ± 4 |

| Transmural Dispersion of Repolarization (ms) | 33.7 ± 2.0 | 49.1 ± 3.1 |

Zebrafish Ex Vivo Whole Heart Model

The zebrafish (Danio rerio) ex vivo whole heart model has been explored as a potential cost-effective, high-throughput system for screening compounds affecting hERG1a channels physiology.orgnih.govphysiology.orgresearchgate.netnih.gov. The zebrafish hERG homologue is known as zkcnh6a (zERG3) physiology.orgnih.govresearchgate.net. Studies have investigated the effects of hERG1a activator compounds, including this compound, in this model physiology.orgnih.govphysiology.orgresearchgate.netnih.gov.

Functional data from isolated zkcnh6a channels in Xenopus oocytes demonstrated that this compound, classified as a type 2 hERG1a activator, activates these channels physiology.orgnih.govphysiology.orgresearchgate.net. In ex vivo adult zebrafish whole hearts, this compound caused an abbreviation of the action potential duration (APD) physiology.orgnih.govphysiology.orgnih.gov. Specifically, this compound (at 40 µM) abbreviated the APD75, which is representative of the repolarization phase, without significantly altering the early phases of the action potential (APD25) nih.gov. This APD shortening is considered likely to be zkcnh6a-mediated, given the significant role of IKr in zebrafish ventricular repolarization nih.gov. These findings suggest that the zebrafish ex vivo whole heart model can be a valuable tool for screening hKCNH2a activator compounds physiology.orgnih.govphysiology.orgresearchgate.netnih.gov.

Evaluation of Arrhythmia Susceptibility

This compound has been evaluated for its effects on arrhythmia susceptibility, particularly in the context of its hERG channel activating properties smolecule.comnih.govd-nb.inforoyalsocietypublishing.org. As a hERG channel activator, this compound increases repolarizing potassium current nih.govd-nb.info.

Studies in isolated guinea-pig cardiomyocytes showed that this compound caused resting membrane hyperpolarization and decreased action potential duration . In arterially perfused rabbit ventricular wedge preparations, this compound shortened action potential duration and QT interval in a concentration-dependent manner . Importantly, the presence of 3 µM this compound was shown to prevent and reverse APD and QT prolongation induced by the selective IKr blocker dofetilide . Early afterdepolarizations (EADs) induced by dofetilide were also completely eliminated by 3 µM this compound in this model .

However, augmenting IKr from a baseline of normal repolarization can also carry risk d-nb.info. This compound has been shown to shorten APD, increase spatial dispersion of repolarization, and in some models, a single premature stimulus induced fibrillation in coronary-perfused canine right atria and polymorphic ventricular tachycardia in left ventricular wedge preparations nih.gov. The use of hERG activators like this compound has been highlighted in modeling ventricular and atrial arrhythmic substrates in conditions like Short QT Syndrome (SQTS), which is characterized by accelerated repolarization and increased arrhythmia risk d-nb.inforoyalsocietypublishing.org.

The effect of this compound on hERG current magnitude is primarily due to an increase in single channel open probability nih.gov. It does not significantly affect voltage dependence and kinetics of gating parameters or require an open channel conformation for its enhancing effect .

| Model System | Effect of this compound | Reference |

| Isolated zkcnh6a channels (Xenopus oocytes) | Activates channels | physiology.orgnih.govphysiology.orgresearchgate.net |

| Ex Vivo Adult Zebrafish Whole Hearts | Abbreviation of Action Potential Duration (APD), specifically APD75 | physiology.orgnih.govphysiology.orgnih.gov |

| Isolated Guinea-Pig Cardiomyocytes | Resting membrane hyperpolarization, decreases action potential duration | |

| Arterially Perfused Rabbit Ventricular Wedge | Shortened APD and QT interval, prevented/eliminated dofetilide-induced APD/QT prolongation and EADs | |

| Canine Ventricular Wedge Preparation | Shortened repolarization, abbreviated ERP, increased transmural heterogeneity of repolarization, increased susceptibility to ventricular arrhythmia | royalsocietypublishing.org |

| Coronary-Perfused Canine Right Atria | Shortened APD, increased spatial dispersion of repolarization, induced fibrillation with premature stimulus | nih.gov |

| Canine Left Ventricular Wedge Preparations | Induced polymorphic ventricular tachycardia with premature stimulus | nih.gov |

Advanced Research Considerations for Pd 118057

Pharmacological Rescue of Channelopathies

PD-118057 has been investigated for its ability to pharmacologically rescue defects associated with hERG channel dysfunction, a primary cause of Long QT Syndrome type 2 (LQT2) dntb.gov.uanih.gov.

Defective Protein Trafficking in hERG Mutants

Defective protein trafficking is a significant mechanism underlying reduced hERG channel function in many LQT2-associated mutations dntb.gov.ua. These mutations can impair the proper folding and transport of the hERG protein from the endoplasmic reticulum to the cell membrane, leading to a reduced number of functional channels at the cell surface dntb.gov.uanih.gov. While some studies have explored the potential of compounds like this compound to address trafficking defects, research indicates that this compound does not play a role in correcting the processing and trafficking defects of certain hERG mutants nih.gov.

Dominant-Negative Effects of hERG Mutants (e.g., E637K-hERG)

Some hERG mutations, such as the E637K mutation, exhibit a dominant-negative effect, where the mutated protein interferes with the function or trafficking of wild-type hERG channels dntb.gov.uanih.gov. Studies specifically investigating the effect of this compound on the dominant-negative E637K-hERG mutant have shown that this compound does not rescue the dominant-negative suppression of E637K-hERG on wild-type hERG channel function nih.govnih.gov.

Research findings on the effect of this compound on WT-hERG and WT/E637K-hERG channels:

| Channel Type | This compound Effect on Maximum Current Amplitude | This compound Effect on Tail Current Amplitude | This compound Effect on Gating and Kinetic Properties | Effect on Steady-State Inactivation | Rescue of Dominant-Negative Effect |

| WT-hERG | Significantly enhanced nih.govnih.gov | Significantly enhanced nih.govnih.gov | Did not significantly alter (except inactivation) nih.govplos.org | Accelerated nih.govnih.govplos.org | Not applicable |

| WT/E637K-hERG | No effect nih.govnih.govplos.org | No effect nih.govnih.govplos.org | No effect nih.govnih.govplos.org | No effect nih.gov | Failed to rescue nih.govnih.govnih.govresearchgate.net |

Interaction with Other Compounds

This compound's interactions with other pharmacological agents have been explored, particularly in the context of hERG channel modulation and potential combination therapies.

Antagonism of hERG Blockers (e.g., Terfenadine)

This compound has been shown to antagonize the blocking effect of certain potent hERG blockers, such as terfenadine (B1681261) unc.edufrontiersin.orgresearchgate.net. This suggests a potential interaction, although the precise mechanism (e.g., overlapping binding sites or modulation of conformational changes) is still under investigation frontiersin.org. This compound was able to activate the hERG channel even in the presence of terfenadine in Tl+ flux assays unc.eduresearchgate.net.

Combination Therapies (e.g., with Nicorandil (B1678753), Nadolol)

Studies using human induced pluripotent stem cell (hiPSC)-derived cardiomyocytes with an LQT2 mutation have investigated the effects of this compound in combination with other compounds nih.govnih.gov. Treatment with experimental potassium channel enhancers, including nicorandil and this compound, caused action potential shortening and in some cases could abolish early afterdepolarizations (EADs) nih.govnih.govresearchgate.net. Notably, while combined treatment with isoprenaline (a stressor) and the enhancers (nicorandil and this compound) caused EADs, this effect was reversed by the beta-blocker nadolol (B74898) nih.govnih.govresearchgate.net. This suggests potential for combination strategies, although careful consideration of the effects of such combinations on action potential duration is necessary researchgate.net.

Data on combination treatments in LQT2-hiPSC cardiomyocytes:

| Treatment Combination | Effect on Action Potential Duration (APD) | Effect on Early Afterdepolarizations (EADs) | Notes |

| Nicorandil alone | Shortened APD (e.g., by 18.6%) researchgate.net | Could abolish spontaneous EADs nih.govresearchgate.net | |

| This compound alone | Abbreviated APD (e.g., by 17.3%) researchgate.net | Not explicitly stated as abolishing EADs alone in provided text | |

| Nicorandil + this compound | Further shortened APD (e.g., to 58.1% of control) researchgate.net | Could abolish spontaneous EADs nih.gov | Combined effect on APD shortening researchgate.net |

| Isoprenaline + Nicorandil + this compound | Developed EADs nih.govresearchgate.net | Developed EADs nih.govresearchgate.net | Occurred despite APD shortening researchgate.net |

| Isoprenaline + Nicorandil + this compound + Nadolol | EADs reversed nih.govnih.govresearchgate.net | EADs reversed nih.govnih.govresearchgate.net | Nadolol reversed EADs induced by the combination with isoprenaline nih.govnih.govresearchgate.net |

Role in Other Biological Systems

Beyond its well-characterized effects on cardiac hERG channels, this compound's role in other biological systems is also being explored. While the primary focus of the provided information is on cardiac applications, hERG channels are known to be expressed in various tissues, including different brain regions, smooth muscle cells, endocrine cells, and certain tumor cell lines physiology.org. Research indicates that this compound can activate hERG channels in other cell types, such as murine hepatic portal vein smooth muscle cells tocris.comrndsystems.com. Furthermore, ERG K+ channels are suggested to be vital in regulating both cardiac and neuronal rhythms, potentially forming a basis for pharmacotherapeutic targets in neurological disorders related to "brain arrhythmias" researchgate.net. Studies using zebrafish models have also shown that this compound can activate zkcnh6a (zERG3) channels, the zebrafish equivalent of hERG1a, and cause abbreviation of action potential duration in ex vivo zebrafish whole hearts sfu.ca.

Murine Hepatic Portal Vein Smooth Muscle Cells

Studies have investigated the effects of this compound on murine hepatic portal vein smooth muscle cells, focusing on its interaction with ether-a-go-go-related gene (ERG) encoded potassium channels. Murine portal vein myocytes are known to express ERGs and exhibit characteristic currents nih.govphysiology.org. Research aimed to characterize ERG channel currents under conditions more relevant to a physiological scenario to assess the functional impact of this conductance nih.govphysiology.org.

Using techniques such as ruptured or perforated patch variants of the whole cell technique, researchers recorded currents from a holding potential of -60 mV nih.govphysiology.org. Application of this compound, described as a novel ERG channel activator, at concentrations ranging from 1 to 10 µM, was found to markedly enhance the "hooked" inward currents that were evoked by membrane depolarization nih.govphysiology.org. Furthermore, this compound hyperpolarized the resting membrane potential in these cells by approximately 20 mV, as recorded by current clamp and the perforated patch configuration nih.govphysiology.org. In contrast, blockade of ERG channels with dofetilide (B1670870) (1 µM) resulted in a depolarization of the resting membrane potential by approximately 8 mV nih.govphysiology.org. These findings represent the first recorded instance of ERG channel currents in smooth muscle cells under quasi-physiological conditions, suggesting that ERG channels contribute to the resting membrane potential in these specific cells nih.govphysiology.org.

Future Directions and Research Gaps

Comprehensive Evaluation of Therapeutic Value and Safety Profile

Despite promising preclinical findings suggesting PD-118057 could be a potential therapeutic option for conditions like Long QT Syndrome type 2 (LQT2), a comprehensive evaluation of its therapeutic value and safety profile is still warranted. capes.gov.brnih.govsemanticscholar.org Studies have indicated that this compound can prevent and reverse QT interval prolongation caused by certain agents and eliminate early after-depolarizations in experimental models. researchgate.netcapes.gov.brnih.gov However, the precise mechanism of action for its rescue effects in LQT2 is not fully understood, and its effects on dominant-negative hERG mutants require further investigation. semanticscholar.orgresearchgate.net

Detailed Understanding of Structure-Activity Relationships

A detailed understanding of the Structure-Activity Relationships (SAR) of this compound and its analogs is essential for optimizing its properties and developing potentially more effective or safer compounds. While this compound is recognized as a type 2 hERG agonist that attenuates inactivation without significantly affecting deactivation, compared to type 1 agonists like RPR260243 which slow deactivation, the specific structural features contributing to these distinct mechanisms require further exploration. pnas.orgnih.gov

Existing research has begun to identify key residues in the hERG channel that interact with this compound, such as F619 and L646 in the pore helix and S6 segment, respectively. pnas.orgresearchgate.net Mutations in these residues can eliminate or enhance agonist activity, providing initial insights into the binding site. pnas.orgresearchgate.net However, more extensive SAR studies are needed to fully elucidate how modifications to the chemical structure of this compound influence its binding affinity, mechanism of action, and efficacy on both wild-type and mutant hERG channels. researchgate.net This could involve synthesizing and testing a wider range of derivatives to establish clear relationships between structural motifs and pharmacological effects.

Exploration of Specific Binding Sites and Allosteric Modulation

Further exploration is needed to precisely characterize the specific binding site(s) of this compound on the hERG channel and to determine if its modulation involves allosteric mechanisms. Current evidence suggests this compound binds to a hydrophobic pocket formed by residues in the pore helix and S6 segment, distinct from the binding site of other hERG activators like RPR260243. pnas.orgresearchgate.netnih.gov This interaction appears to directly affect the pore helix, leading to attenuated inactivation. pnas.orgnih.gov

However, the possibility of allosteric modulation, where binding at one site influences activity at a distant site, cannot be entirely ruled out and warrants further investigation. nih.gov Studies using techniques such as site-directed mutagenesis, electrophysiology, and advanced molecular modeling can help to precisely map the interaction points and understand the conformational changes induced by this compound binding. pnas.orgresearchgate.netnih.gov Determining if this compound shares binding sites with other type 2 activators is also an open question that requires further study. nih.gov

Long-Term Efficacy and Potential for Proarrhythmic Risk

Evaluating the long-term efficacy of this compound and its potential for proarrhythmic risk is a critical research gap. While acute application of this compound has shown beneficial effects in preventing drug-induced arrhythmias in experimental settings, its long-term effects on cardiac electrical stability are not fully understood. researchgate.netcapes.gov.brnih.gov

Studies have indicated that this compound can shorten action potential duration and QT interval, and in some experimental models, it has been associated with increased spatial dispersion of repolarization and the induction of arrhythmias under certain conditions. nih.gov This raises concerns about the potential for proarrhythmic effects, particularly in the long term or in individuals with underlying cardiac vulnerabilities. nih.gov Future research should focus on conducting chronic studies in appropriate animal models to assess the sustained therapeutic effects and to identify any potential for developing proarrhythmias over time. semanticscholar.orgnih.gov This includes evaluating its impact on repolarization stability and susceptibility to triggered activity and re-entrant arrhythmias in the context of prolonged exposure. nih.govu-szeged.hu

Q & A

Q. What is the primary mechanism of action of PD-118057 on hERG channels, and how does it differ from other hERG activators?

this compound enhances hERG1 potassium channel conductance by interacting with residues on the S6 helix and pore helix (e.g., Leu-646, Phe-619). Unlike activators like NS1643, this compound does not require an open channel conformation and minimally alters voltage-dependent gating kinetics. Mutagenesis studies show L646A and F619A mutations reduce sensitivity by 30-fold and 20.2%, respectively, while C643A and M645C enhance binding affinity .

Q. Which experimental models are validated for studying this compound's electrophysiological effects?

- Canine ventricular wedge preparations : Used to assess transmural dispersion of repolarization (TDR), QT interval shortening, and arrhythmia induction via programmed stimulation (S1-S2 protocols) .

- Canine right atrial preparations : Evaluates atrial fibrillation (AF) susceptibility by measuring action potential duration (APD) dispersion and effective refractory period (ERP) .

- Heterologous expression systems (e.g., HEK293 cells) : Employed for site-directed mutagenesis to map drug-channel interactions .

Q. How does this compound influence cardiac repolarization parameters in preclinical models?

this compound shortens APD at 90% repolarization (APD90) by 30–50% in ventricular myocytes and increases TDR (a pro-arrhythmetric factor) by amplifying differences between epicardial and endocardial APDs. In atrial models, it reduces ERP by 25–40% and promotes AF induction (93% of samples) via increased spatial dispersion .

Advanced Research Inquiries

Q. How do specific hERG mutations alter this compound's pharmacological efficacy?

- Loss-of-sensitivity mutations : L646A disrupts drug binding via steric hindrance, reducing efficacy by >30-fold. F619A weakens hydrophobic interactions, decreasing sensitivity by ~20% .

- Gain-of-sensitivity mutations : C643A and M645C increase binding affinity by 41.9% and 50.7%, likely by reducing steric clashes in the pore helix .

- Unresolved mechanisms : Unlike NS1643, this compound's effects are not modulated by Phe-656 mutations, suggesting distinct binding pockets .

Q. What contradictions exist between this compound's effects and genetic SQT1 models?

While this compound mimics SQT1 ECG phenotypes (shortened QT, T-wave inversion), it does not fully replicate KCNH2 gain-of-function mutations. For example, this compound-induced TDR thresholds (50 ms) are lower than genetic models, and quinidine reverses this compound's arrhythmogenicity but not mutation-driven SQT1 .

Q. What methodological considerations are critical for interpreting this compound's arrhythmogenic potential?

- Stimulation protocols : Basic (S1) and premature (S2) stimuli applied at endocardial vs. epicardial sites significantly alter TDR and AF inducibility .

- Pharmacological controls : Quinidine (10 µM) reverses this compound's APD shortening by blocking potassium currents, while E-4031 (IKr blocker) fails to prevent AF, highlighting target specificity .

- Statistical thresholds : Data are analyzed as mean ± SD, with p<0.05 defining significance. Sample sizes (e.g., n=16 ventricular wedges) ensure reproducibility .

Q. How does this compound inform therapeutic strategies for long QT syndrome (LQTS) and congestive heart failure?

this compound's ability to shorten APD and counteract delayed repolarization positions it as a potential rescue agent for LQTS. However, its pro-arrhythmic TDR effects necessitate co-administration with TDR-reducing agents (e.g., quinidine) for safe therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.